DIBENZ(a,h)ANTHRACENE, 3-METHYL-
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Overview
Description
3-METHYLDIBENZ[A,H]ANTHRACENE is a polycyclic aromatic hydrocarbon (PAH) with the molecular formula C23H16 and a molecular weight of 292.37 g/mol It is a derivative of dibenz[a,h]anthracene, characterized by the presence of a methyl group at the 3-position
Preparation Methods
The synthesis of 3-METHYLDIBENZ[A,H]ANTHRACENE typically involves the following methods:
Friedel–Crafts Cyclization: This method involves the cyclization of diarylmethanes under acidic conditions to form the anthracene framework.
Metal-Catalyzed Reactions: Recent advances have highlighted the use of metal-catalyzed reactions with alkynes to construct the anthracene framework.
Aromatic Cyclodehydration: This method involves the dehydration of aromatic compounds to form the desired polycyclic structure.
Chemical Reactions Analysis
3-METHYLDIBENZ[A,H]ANTHRACENE undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form quinones and other oxygenated derivatives.
Reduction: Reduction reactions can convert it into dihydro derivatives.
Substitution: Electrophilic substitution reactions can introduce various functional groups into the aromatic rings.
Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents like lithium aluminum hydride. The major products formed depend on the specific reaction conditions and reagents used .
Scientific Research Applications
3-METHYLDIBENZ[A,H]ANTHRACENE has several applications in scientific research:
Chemistry: It is used as a model compound to study the behavior of PAHs and their derivatives.
Biology: Research on this compound helps in understanding the biological effects of PAHs, including their carcinogenic potential.
Medicine: Studies involving this compound contribute to cancer research, particularly in understanding the mechanisms of PAH-induced carcinogenesis.
Mechanism of Action
The mechanism of action of 3-METHYLDIBENZ[A,H]ANTHRACENE involves its metabolic activation to form reactive intermediates. These intermediates can bind to DNA, leading to mutations and potentially carcinogenic effects. The compound primarily targets the aryl hydrocarbon receptor (AHR) pathway, which mediates the expression of various enzymes involved in its metabolism .
Comparison with Similar Compounds
3-METHYLDIBENZ[A,H]ANTHRACENE is similar to other PAHs such as:
Dibenz[a,j]anthracene: Another PAH with a similar structure but different methylation pattern.
7,12-Dimethylbenz[a]anthracene: Known for its potent carcinogenic properties and used extensively in cancer research.
The uniqueness of 3-METHYLDIBENZ[A,H]ANTHRACENE lies in its specific methylation pattern, which influences its chemical reactivity and biological effects.
Properties
CAS No. |
63041-84-9 |
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Molecular Formula |
C23H16 |
Molecular Weight |
292.4 g/mol |
IUPAC Name |
3-methylnaphtho[1,2-b]phenanthrene |
InChI |
InChI=1S/C23H16/c1-15-6-11-21-17(12-15)9-10-19-13-22-18(14-23(19)21)8-7-16-4-2-3-5-20(16)22/h2-14H,1H3 |
InChI Key |
HWPZEPGEOVIYMU-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC2=C(C=C1)C3=CC4=C(C=C3C=C2)C5=CC=CC=C5C=C4 |
Origin of Product |
United States |
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